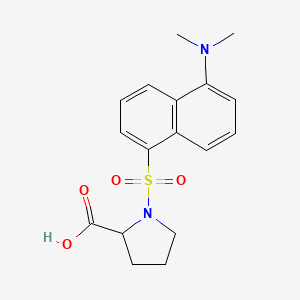
Dansyl-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-proline is a fluorescent derivative of the amino acid proline, where the dansyl group (1-dimethylaminonaphthalene-5-sulfonyl chloride) is attached to the amino group of proline. This compound is widely used in biochemical and analytical applications due to its strong fluorescence properties, which make it an excellent probe for studying protein and peptide interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-proline typically involves the reaction of proline with dansyl chloride. The reaction is carried out in an alkaline medium, usually using sodium bicarbonate as a base. The general reaction conditions are as follows:
- Dissolve proline in an aqueous sodium bicarbonate solution.
- Add dansyl chloride dissolved in acetone to the solution.
- Stir the reaction mixture at room temperature for a specified period, typically around 18 hours.
- Purify the product using chromatographic techniques such as thin-layer chromatography or high-performance liquid chromatography.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, they likely follow similar synthetic routes as laboratory-scale preparations, with optimizations for large-scale synthesis. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl-proline can undergo various chemical reactions, including:
Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The amide bond between the dansyl group and proline can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the dansyl group.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of proline.
Oxidation and Reduction Reactions: The products depend on the specific redox reaction but may include oxidized or reduced forms of this compound.
Hydrolysis: The primary products are proline and the dansyl group.
Applications De Recherche Scientifique
Dansyl-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the structure and dynamics of peptides and proteins.
Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays to detect specific proteins or peptides in biological samples.
Industry: Applied in the development of biosensors and analytical devices for detecting amino acids and peptides.
Mécanisme D'action
The mechanism of action of Dansyl-proline primarily involves its fluorescence properties. When exposed to ultraviolet light, the dansyl group emits fluorescence, which can be detected and measured. This property allows researchers to track the presence and behavior of proline-containing peptides and proteins in various biological and chemical systems. The molecular targets and pathways involved include the specific binding sites on proteins and peptides where the dansyl group attaches, enabling the study of protein-protein and protein-ligand interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl-glycine: Another dansylated amino acid used for similar applications.
Dansyl-lysine: A fluorescent derivative of lysine, used in protein labeling and fluorescence studies.
Dansyl-arginine: Utilized in the study of arginine-containing peptides and proteins.
Uniqueness of Dansyl-proline
This compound is unique due to its specific interaction with proline residues in peptides and proteins. Proline has a distinct cyclic structure that influences protein folding and stability, making this compound a valuable tool for studying these aspects. Additionally, the strong fluorescence of the dansyl group enhances the sensitivity and accuracy of detection in various analytical techniques.
Propriétés
IUPAC Name |
1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJIWURDCGMVQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
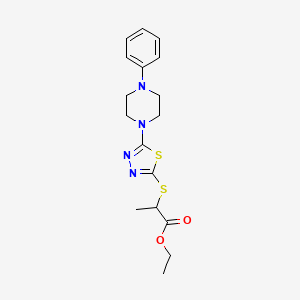
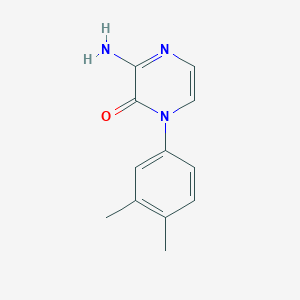

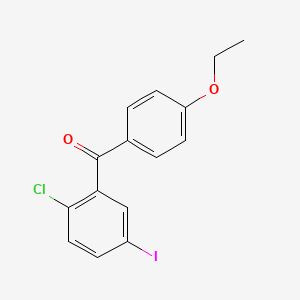
![ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385906.png)
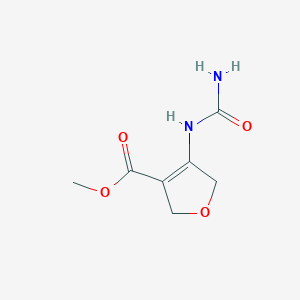
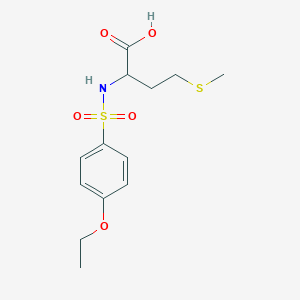
![2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B2385910.png)
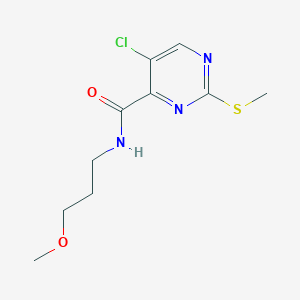
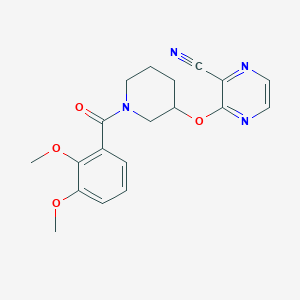
![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2385916.png)

![Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385921.png)
![3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2385922.png)
